2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of imidazole, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsKey reagents include glyoxal and ammonia for the imidazole ring, and various aldehydes and ketones for the chromeno and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions, affecting enzyme activity, while the chromeno and pyrrole rings can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene share the imidazole moiety and exhibit similar biological activities.
Chromeno Derivatives: Compounds with chromeno rings are known for their antioxidant properties.
Pyrrole Derivatives: Pyrrole-containing compounds are widely studied for their antimicrobial and anticancer activities.
Uniqueness
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H22N4O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-6,7-dimethyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22N4O5/c1-15-11-19-20(12-16(15)2)34-24-21(23(19)30)22(17-5-3-6-18(13-17)29(32)33)28(25(24)31)9-4-8-27-10-7-26-14-27/h3,5-7,10-14,22H,4,8-9H2,1-2H3 |
InChI Key |
HKKPTMASVOWALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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